molecular formula C15H19NO4 B1374498 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1179622-21-9

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B1374498
CAS No.: 1179622-21-9
M. Wt: 277.31 g/mol
InChI Key: ZBAUJKDHNXTZOO-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, making it useful in various chemical reactions where temporary protection of functional groups is required .

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to amines via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection occurs through acid-catalyzed cleavage, resulting in the release of the free amine and carbon dioxide .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUJKDHNXTZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179622-21-9
Record name 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
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